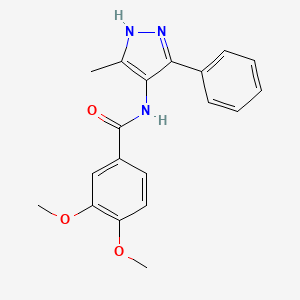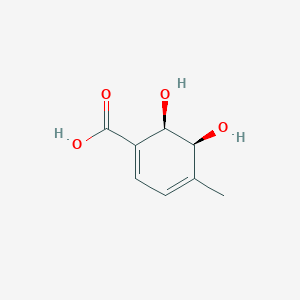
(2R,3S)-1-Carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-1-Carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene is a chiral compound with significant importance in various scientific fields. This compound is a structural isomer of citric acid and is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-Carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene can be achieved through microbial production using strains of Yarrowia lipolytica. The process involves the fermentation of renewable plant oils such as sunflower or rapeseed oil . The isolation of the compound from the fermentation solution is typically done through selective adsorption on activated carbon, followed by elution with methanol .
Industrial Production Methods
Industrial production of this compound is still under development, with ongoing research focused on optimizing microbial strains and fermentation conditions to increase yield and purity. The use of natural, mutant, and recombinant strains of Yarrowia lipolytica has shown promising results in producing the compound at a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-1-Carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH playing significant roles in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
(2R,3S)-1-Carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Industry: The compound is used in the production of chiral derivatives and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2R,3S)-1-Carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene involves its interaction with specific enzymes and metabolic pathways. It acts as an intermediate in the tricarboxylic acid (TCA) cycle, which is essential for energy production in aerobic organisms . The compound’s unique stereochemistry allows it to interact with enzymes in a specific manner, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Citric Acid: A structural isomer with similar physico-chemical properties but different stereochemistry.
Isocitric Acid: Another isomer that plays a role in the TCA cycle and has similar applications in research and industry.
Uniqueness
The uniqueness of (2R,3S)-1-Carboxy-2,3-dihydroxy-4-methylcyclohexa-4,6-diene lies in its specific stereochemistry, which allows it to participate in unique biochemical reactions and pathways. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H10O4 |
|---|---|
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
(5S,6R)-5,6-dihydroxy-4-methylcyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H10O4/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,6-7,9-10H,1H3,(H,11,12)/t6-,7+/m0/s1 |
Clé InChI |
YZZIXSUTJHCCFT-NKWVEPMBSA-N |
SMILES isomérique |
CC1=CC=C([C@H]([C@H]1O)O)C(=O)O |
SMILES canonique |
CC1=CC=C(C(C1O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


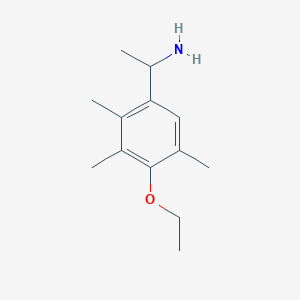
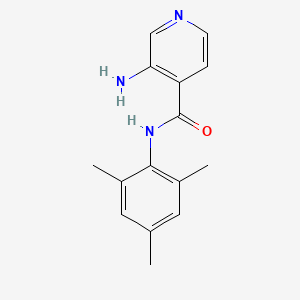

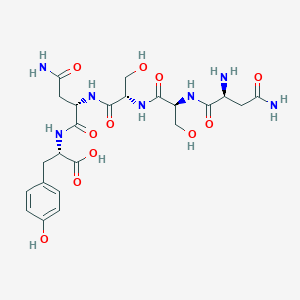
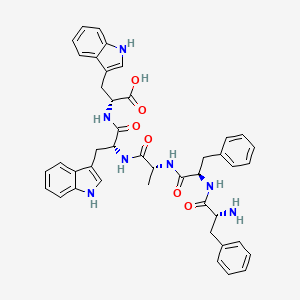

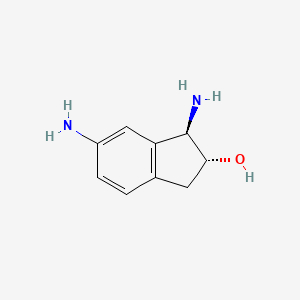
![3-[3-(2-chlorophenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one](/img/structure/B12578677.png)
![3-(Octadecyloxy)-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12578683.png)

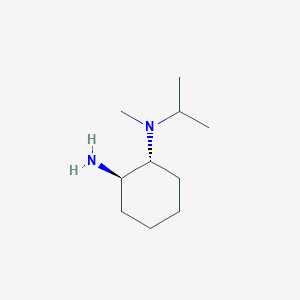

![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-(2-ethylbutyl)urea](/img/structure/B12578736.png)
